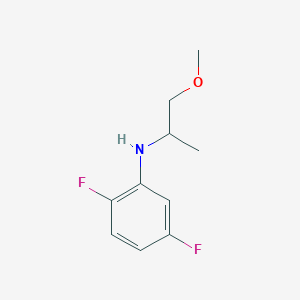

2,5-difluoro-N-(1-methoxypropan-2-yl)aniline

Description

2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline is a secondary amine featuring a difluorinated aniline core (2,5-positions) and a branched methoxyalkyl substituent at the nitrogen atom. Its structure combines electronic modulation via fluorine substituents with the steric and polar effects of the methoxypropan-2-yl group, making it a candidate for specialized applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C10H13F2NO |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

2,5-difluoro-N-(1-methoxypropan-2-yl)aniline |

InChI |

InChI=1S/C10H13F2NO/c1-7(6-14-2)13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

VSBGTXMYUUYIHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)NC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(1-methoxypropan-2-yl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline.

Alkylation: The 2,5-difluoroaniline undergoes alkylation with 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Substituted aniline derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(1-methoxypropan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Fluorine Substitution Patterns :

- Target Compound : The 2,5-difluoro arrangement on the aniline ring introduces electron-withdrawing effects, reducing electron density on the aromatic ring. This can influence reactivity in electrophilic substitution or coupling reactions.

- However, the target compound’s methoxypropan-2-yl group introduces an ether oxygen, increasing polarity and hydrogen-bonding capacity compared to fluorobenzyl derivatives .

N-Substituent Comparison :

- Methoxyalkyl vs. Alkyl: The target’s methoxypropan-2-yl group differs from non-fluorinated alkyl substituents like N-(2,5-dimethylhexan-2-yl)aniline (). The ether linkage in the former enhances solubility in polar solvents, while branched alkyl groups prioritize steric bulk over polarity .

- Fluorobenzyl vs. Methoxyalkyl : Fluorobenzyl groups (e.g., 2,4-difluoro-N-(2-fluorobenzyl)aniline) offer aromatic rigidity and metabolic stability, whereas the methoxyalkyl chain in the target compound may improve pharmacokinetic flexibility, such as membrane permeability .

Physicochemical Properties (Hypothetical Analysis)

| Property | 2,5-Difluoro-N-(1-Methoxypropan-2-yl)Aniline | 2,5-Difluoro-N-(3-Fluorobenzyl)Aniline | N-(2,5-Dimethylhexan-2-yl)Aniline |

|---|---|---|---|

| Polarity | High (due to ether oxygen) | Moderate (fluorine hydrophobicity) | Low (alkyl dominance) |

| Solubility | Higher in polar solvents (e.g., DMSO, EtOH) | Lower in polar solvents | Low, lipid-soluble |

| Boiling/Melting Point | Moderate (polarity vs. branching) | Higher (aromatic rigidity) | Lower (alkyl flexibility) |

| Synthetic Accessibility | Challenging (fluorination + ether synthesis) | Moderate (established fluorobenzyl routes) | Simple (alkylation of aniline) |

Reactivity and Functionalization Potential

- Electrophilic Aromatic Substitution: The 2,5-difluoro pattern in the target compound directs incoming electrophiles to the para position relative to the amine, though fluorine’s deactivating effect may slow reactions compared to non-fluorinated analogs .

- Nucleophilic Reactions : The methoxypropan-2-yl group’s ether oxygen could participate in hydrogen bonding or serve as a leaving group under specific conditions, unlike inert fluorobenzyl substituents.

- Stability : Fluorobenzyl analogs may exhibit greater thermal stability due to aromaticity, while the target compound’s ether linkage could introduce hydrolytic sensitivity under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.